molecular formula C11H16ClFN2 B1395622 {[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride CAS No. 479089-93-5

{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride

Cat. No.: B1395622
CAS No.: 479089-93-5
M. Wt: 230.71 g/mol
InChI Key: NCQVEAIQFOJBTB-UHFFFAOYSA-N
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Description

{[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl}amine hydrochloride is a fluorinated pyrrolidine derivative with a molecular formula of C₁₁H₁₆ClFN₂ and a molecular weight of 230.71 g/mol . It is registered under CAS number 1369131-99-6 and MDL number MFCD18205893 . The compound features a pyrrolidine ring substituted with a 2-fluorophenyl group at the 1-position and an aminomethyl group at the 3-position, with a hydrochloride salt enhancing its solubility and stability. This structural motif is common in pharmaceutical intermediates targeting neurological receptors, where the fluorine atom and pyrrolidine ring may influence binding affinity and pharmacokinetics .

Properties

IUPAC Name

[1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.ClH/c12-10-3-1-2-4-11(10)14-6-5-9(7-13)8-14;/h1-4,9H,5-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQVEAIQFOJBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716632
Record name 1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479089-93-5
Record name 1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride is a novel compound with significant potential in pharmacological applications, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic uses, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H16ClFN2C_{11}H_{16}ClFN_2 and features a pyrrolidine ring substituted with a 2-fluorophenyl group. Its structural uniqueness contributes to its biological activity, making it a subject of interest in drug development.

PropertyValue
Molecular FormulaC₁₁H₁₆ClFN₂
IUPAC Name[1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine; hydrochloride
CAS Number1369131-99-6
InChI KeyNCQVEAIQFOJBTB-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves:

  • Formation of Intermediate : Reaction of 2-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent to form an alcohol.
  • Reductive Amination : The alcohol undergoes reductive amination with methylamine.
  • Salt Formation : Conversion to hydrochloride salt using hydrochloric acid.

These methods ensure high yields and purity, which are crucial for biological testing.

Pharmacological Applications

Research indicates that this compound may exhibit various pharmacological activities:

  • CNS Activity : As a derivative of pyrrolidine, it is being investigated for its potential effects on the central nervous system (CNS), possibly acting as an anxiolytic or antidepressant agent.
  • Antitumor Potential : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation, particularly in models involving murine double minute 2 (MDM2) inhibitors .
  • Antimicrobial Effects : The compound's structural attributes may confer antibacterial properties, similar to other pyrrolidine derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • MDM2 Inhibition : A study demonstrated that similar pyrrolidine derivatives could bind to MDM2 with varying affinities, impacting cell growth in cancer models .
    CompoundBinding AffinityCell Growth Inhibition
    56HighEffective
    57ModerateLess effective
  • Antimicrobial Activity : Research on related compounds indicated significant antibacterial activity against various pathogens, suggesting that this compound could also possess similar properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their physicochemical distinctions:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Evidence ID
{[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl}amine hydrochloride C₁₁H₁₆ClFN₂ 230.71 2-Fluorophenyl, pyrrolidine, HCl 1369131-99-6
{[1-(4-Methylphenyl)pyrrolidin-3-yl]methyl}amine hydrochloride C₁₂H₁₇ClN₂ 224.74 4-Methylphenyl, pyrrolidine, HCl 1017428-21-5
[(1-Cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride C₈H₁₈Cl₂N₂ 213.15 Cyclopropyl, pyrrolidine, 2HCl N/A
(R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride C₁₀H₁₂ClFN₃O₂ 261.68 3-Fluoro-2-nitrophenyl, pyrrolidine, HCl 1233860-39-3
1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride C₁₀H₁₂ClFN 165.21 2-Fluorophenyl, cyclopropane, HCl 1439897-84-3
{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}(methyl)amine C₁₁H₁₂FN₃S 237.29 4-Fluorophenyl, thiazole, methylamine 921101-72-6

Substituent Position and Electronic Effects

  • 2-Fluorophenyl vs. 4-Methylphenyl (Target vs. ) : Replacing the electron-withdrawing 2-fluorine with a 4-methyl group introduces steric bulk and electron-donating effects. This may reduce binding affinity in receptor targets sensitive to electronic perturbations, such as serotonin or dopamine transporters .

Core Ring Modifications

  • Pyrrolidine vs. Piperidine (): Piperidine analogs (e.g., N-(4-Fluorobenzyl)-1-(piperidin-3-yl)methamine hydrochloride) introduce a six-membered ring, altering conformational flexibility and basicity.
  • Cyclopropane vs. Pyrrolidine (Target vs. ) : The cyclopropane ring in 1-[(2-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride (CAS 1439897-84-3) reduces hydrogen-bonding sites and increases ring strain, which may limit its utility in targets requiring rigid, planar interactions .

Heterocyclic Replacements

  • Such modifications are common in kinase inhibitors .

Salt Forms and Solubility

  • Hydrochloride vs. Dihydrochloride Salts (Target vs. ) : The dihydrochloride salt of [(1-cyclopropyl-3-pyrrolidinyl)methyl]amine (MW 213.15) increases water solubility but may alter crystallinity and shelf-life compared to the target’s single hydrochloride form .

Preparation Methods

Synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde Intermediate

A key intermediate in the synthesis of fluorophenyl-substituted pyrrolidine derivatives is 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. According to a Chinese patent (CN104356043A), this intermediate is prepared via oxidation of 5-(2-fluorophenyl)-1H-pyrrole-3-methyl alcohol using a bromate/bromide system in an acidic medium:

  • Reagents and Conditions:

    • Sodium bromate (NaBrO3) as oxidant
    • Sodium bromide (NaBr) as catalyst
    • Dilute sulfuric acid (35%) as acid medium
    • Organic solvents such as methylene dichloride and acetone
    • Reaction temperature maintained at 0–5 °C
    • Reaction time approximately 3.5 hours
  • Procedure Summary:

    • Prepare an aqueous sodium bromate solution.
    • In a flask, mix 5-(2-fluorophenyl)-1H-pyrrole-3-methyl alcohol with methylene dichloride, acetone, sulfuric acid, and sodium bromide.
    • Cool the mixture to 0–5 °C.
    • Add sodium bromate solution dropwise while stirring.
    • After completion (monitored by TLC), remove solvents under reduced pressure.
    • Isolate the yellow solid intermediate by filtration and drying.
  • Outcome:

    • Yield: 92.5%
    • Purity (HPLC): 98.5%

This method offers advantages of low production cost, ease of operation, high yield, and environmental friendliness due to mild conditions and simple post-treatment.

Construction of Pyrrolidine Ring and Introduction of Methylamine Group

While direct literature on the exact preparation of {[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl}amine hydrochloride is limited, related synthetic strategies for pyrrolidine derivatives provide insight:

  • The pyrrolidine ring is commonly constructed via Mannich-type reactions or cyclization involving appropriate ketones, amines, and aldehydes.

  • For example, synthesis of related pyrrolidinopropyl compounds involves reacting substituted acetophenones with pyrrolidine and formaldehyde derivatives under acidic or basic conditions to form the pyrrolidine ring with substituents at the 1- and 3-positions.

  • Introduction of the methylamine group at the 3-position can be achieved by reductive amination of a corresponding aldehyde intermediate (such as 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde) with methylamine or by nucleophilic substitution on a suitable leaving group precursor.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Pyrrolidine Ring Functionalization : Introduce the 2-fluorophenyl group via alkylation or reductive amination, using catalysts like palladium for cross-coupling reactions .

Amine Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, followed by acidic deprotection (e.g., HCl in dioxane) .

Salt Formation : React the free base with HCl in anhydrous conditions to form the hydrochloride salt .

  • Optimization : Control temperature (0–5°C for sensitive steps), employ inert atmospheres (N₂/Ar), and purify via recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl integration at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H⁺] at m/z 239.1) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%) .

Q. What are the solubility characteristics of this compound in various solvents, and how does this impact formulation for biological testing?

  • Solubility Profile :

  • High Solubility : In polar solvents (water, methanol, DMSO) due to the hydrochloride salt .
  • Low Solubility : In non-polar solvents (hexane, chloroform).
    • Formulation Guidance : Use aqueous buffers (pH 4–6) for in vitro assays. For in vivo studies, consider PEG-based vehicles to enhance bioavailability .

Advanced Research Questions

Q. What in vitro assays are appropriate for evaluating the compound's interaction with neurotransmitter receptors, and how can conflicting data from such studies be resolved?

  • Assay Design :

  • Radioligand Binding : Screen against serotonin (5-HT₁A) and dopamine (D₂) receptors using [³H]-ligands .
  • Functional Assays : Measure cAMP accumulation (GPCR activation) or calcium flux (FLIPR platform) .
    • Data Contradictions :
  • Dose-Response Curves : Repeat experiments with varying concentrations (nM–µM range).
  • Orthogonal Validation : Confirm receptor binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How does the stereochemistry at the pyrrolidine ring influence pharmacological activity, and what chiral resolution techniques are recommended?

  • Stereochemical Impact :

  • The (R)-enantiomer may show higher affinity for monoamine transporters than the (S)-form due to spatial alignment with binding pockets .
    • Resolution Methods :
  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase .
  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic mixtures .

Q. What computational modeling approaches are suitable for predicting the compound's binding affinity to monoamine transporters, and how can these models be validated experimentally?

  • Modeling Strategies :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with human serotonin transporter (SERT) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (GROMACS) .
    • Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from radioligand assays .

Q. How can structure-activity relationship (SAR) studies be designed to optimize selectivity between serotonin and norepinephrine transporters?

  • SAR Workflow :

Substituent Variation : Modify the fluorophenyl group (e.g., 3-F vs. 4-F) or pyrrolidine N-alkylation .

In Vitro Testing : Assess inhibition potency (IC₅₀) using [³H]-nisoxetine (norepinephrine transporter) and [³H]-citalopram (SERT) .

Computational QSAR : Develop quantitative models linking structural descriptors (logP, polar surface area) to selectivity ratios .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride
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{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride

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